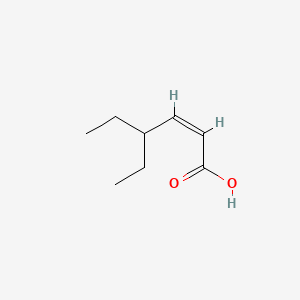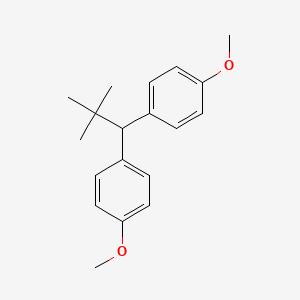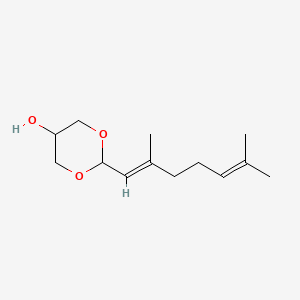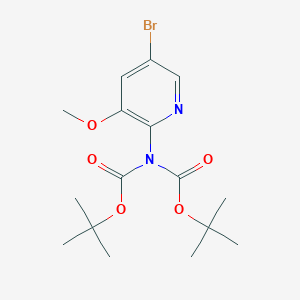
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, two tert-butoxycarbonyl (BOC) protected amino groups, and a methoxy group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the pyridine ring.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (BOC) groups to prevent unwanted reactions during subsequent steps.
Methoxylation: Introduction of the methoxy group at the 3rd position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The BOC groups can be removed under acidic conditions to reveal the free amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA) are commonly used for BOC deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amines: Removal of BOC groups yields the free amino derivatives.
Oxidized/Reduced Products: Depending on the reaction, oxidized or reduced forms of the compound can be obtained.
Applications De Recherche Scientifique
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the protected amino groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(tert-butoxycarbonyl)amino-3-methoxypyridine: Lacks one BOC-protected amino group.
5-Bromo-2-amino-3-methoxypyridine: Lacks both BOC-protected amino groups.
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)pyridine: Lacks the methoxy group.
Uniqueness
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine is unique due to the combination of the bromine atom, two BOC-protected amino groups, and the methoxy group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1111638-72-2 |
|---|---|
Formule moléculaire |
C16H23BrN2O5 |
Poids moléculaire |
403.27 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-3-methoxypyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O5/c1-15(2,3)23-13(20)19(14(21)24-16(4,5)6)12-11(22-7)8-10(17)9-18-12/h8-9H,1-7H3 |
Clé InChI |
ORUZIZBNCZEGMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Br)OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


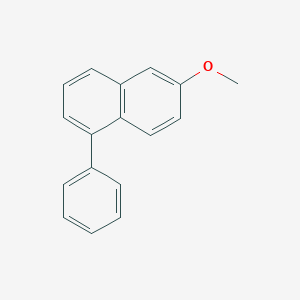
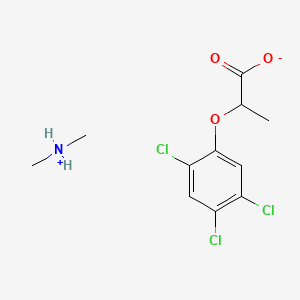

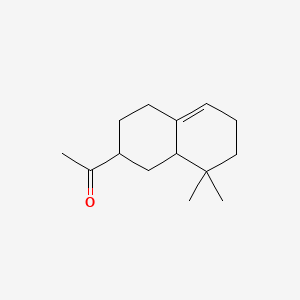
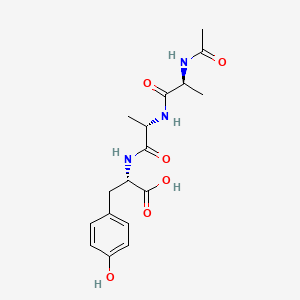
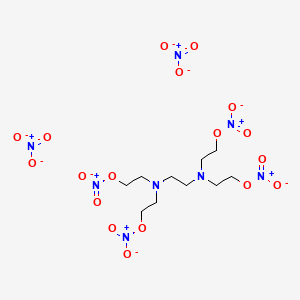
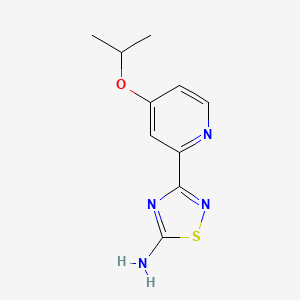

![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)


